molecular formula C19H19N3O2 B11495497 5-(2,5-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

5-(2,5-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B11495497
M. Wt: 321.4 g/mol
InChI Key: XCRXYNVNIQWWIL-UHFFFAOYSA-N
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Description

5-(2,5-DIMETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-DIMETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may result in the formation of various substituted quinazolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,5-DIMETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazoline core and have similar biological activities.

    Pyrazoloquinazoline derivatives: Compounds with similar structures but different substituents on the pyrazole or quinazoline rings.

Uniqueness

5-(2,5-DIMETHOXYPHENYL)-2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C19H19N3O2/c1-12-10-17-14-6-4-5-7-16(14)20-19(22(17)21-12)15-11-13(23-2)8-9-18(15)24-3/h4-11,19-20H,1-3H3

InChI Key

XCRXYNVNIQWWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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